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molecular formula C14H14O2 B2794543 3,4'-Dimethoxybiphenyl CAS No. 84591-12-8

3,4'-Dimethoxybiphenyl

Cat. No. B2794543
M. Wt: 214.264
InChI Key: FLGIATBXANRPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394468B2

Procedure details

A mixture of a mixed solvent (toluene/ethanol/water=1.5/1.5/1; 900 ml), the compound (T-2) (48.6 g, 319.6 mmol), 1-iodo-4-methoxybenzene (68.0 g, 290.6 mmol), 5% palladium on carbon (3.40 g), potassium carbonate (60.2 g, 435.9 mmol) and tetrabutylammonium bromide (23.4 g, 72.7 mmol) was refluxed with stirring for 15 hours under an atmosphere of nitrogen. The resulting reaction mixture was extracted with toluene (400 mL) three times, and the organic layers were washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: toluene), and then by recrystallization from a mixed solvent of heptane, methanol and ethyl acetate to give colorless crystals (57.8 g) of 3,4′-dimethoxybiphenyl (T-3).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
23.4 g
Type
catalyst
Reaction Step One
Name
toluene ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10](=[O:13])([O-])[O-].[K+].[K+]>[Pd].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(O)C.O>[CH3:9][O:8][C:5]1[CH:4]=[C:3]([C:2]2[CH:7]=[CH:6][C:5]([O:13][CH3:10])=[CH:4][CH:3]=2)[CH:2]=[CH:7][CH:6]=1 |f:1.2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
60.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
23.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
toluene ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)O.O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 15 hours under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene (400 mL) three times
WASH
Type
WASH
Details
the organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer had been dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the organic solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluent: toluene)
CUSTOM
Type
CUSTOM
Details
by recrystallization from a mixed solvent of heptane, methanol and ethyl acetate

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 57.8 g
YIELD: CALCULATEDPERCENTYIELD 185.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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